![molecular formula C13H15NO3 B189701 (4-Hydroxyiminocyclohexyl) benzoate CAS No. 23968-54-9](/img/structure/B189701.png)
(4-Hydroxyiminocyclohexyl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyiminocyclohexyl) benzoate, commonly known as HOCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. HOCB is a derivative of cyclohexanone and benzoic acid and has a molecular formula of C13H15NO3.
Wissenschaftliche Forschungsanwendungen
HOCB has shown promising results in various scientific research applications. One of the significant applications of HOCB is in the field of medicinal chemistry, where it has been studied for its potential as an anti-tumor agent. Studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
HOCB has also been studied for its applications in materials science and nanotechnology. It has been used as a building block for the synthesis of various functional materials and nanoparticles. HOCB-based materials have shown unique properties such as high thermal stability, fluorescence, and magnetic properties, making them suitable for various applications such as sensors, catalysts, and drug delivery systems.
Wirkmechanismus
The mechanism of action of HOCB is still not fully understood. However, studies have suggested that HOCB can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. HOCB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HOCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis. HOCB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using HOCB in lab experiments is its high purity and stability. HOCB is also relatively easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using HOCB is its low solubility in water, which can limit its applications in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research and development of HOCB. One of the significant directions is the further exploration of its potential as an anti-cancer agent. Studies have shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is the development of HOCB-based materials for various applications such as sensors, catalysts, and drug delivery systems. The synthesis and characterization of novel HOCB derivatives with improved properties are also an area of active research.
Synthesemethoden
The synthesis of HOCB involves the reaction between cyclohexanone oxime and benzoic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield HOCB. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
CAS-Nummer |
23968-54-9 |
---|---|
Produktname |
(4-Hydroxyiminocyclohexyl) benzoate |
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(4-hydroxyiminocyclohexyl) benzoate |
InChI |
InChI=1S/C13H15NO3/c15-13(10-4-2-1-3-5-10)17-12-8-6-11(14-16)7-9-12/h1-5,12,16H,6-9H2 |
InChI-Schlüssel |
KOWWXOPRRFVSPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.